4-(4-Methylpiperazin-1-yl)cyclohexanone

Description

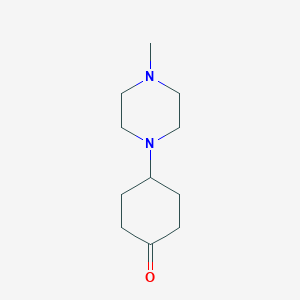

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-12-6-8-13(9-7-12)10-2-4-11(14)5-3-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOHDHPUKPYRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576175 | |

| Record name | 4-(4-Methylpiperazin-1-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155778-84-0 | |

| Record name | 4-(4-Methylpiperazin-1-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis Pathway: Reductive Amination

The most logical and efficient method for the synthesis of 4-(4-methylpiperazin-1-yl)cyclohexanone is the reductive amination of a 4-substituted cyclohexanone derivative. To ensure regioselectivity and avoid the formation of isomeric byproducts, the reaction is best performed starting from 1,4-cyclohexanedione monoethylene ketal. This protecting group strategy allows for the selective reaction at one of the ketone functionalities.

The overall synthetic strategy involves two key steps:

-

Reductive Amination: Reaction of 1,4-cyclohexanedione monoethylene ketal with 1-methylpiperazine in the presence of a reducing agent to form the protected intermediate, 8-(4-methylpiperazin-1-yl)-1,4-dioxaspiro[4.5]decane.

-

Deprotection: Removal of the ketal protecting group under acidic conditions to yield the final product, this compound.

A direct reductive amination of 1,4-cyclohexanedione with one equivalent of 1-methylpiperazine could also be envisioned, though this approach may present challenges in controlling selectivity and could lead to the formation of the disubstituted byproduct.

Experimental Protocols

The following is a detailed, representative experimental protocol for the proposed synthesis. It is important to note that these conditions are based on established procedures for similar reductive amination reactions and may require optimization for this specific transformation.

Pathway 1: From 1,4-Cyclohexanedione Monoethylene Ketal

This pathway offers superior control over the reaction's regioselectivity.

Step 1: Synthesis of 8-(4-methylpiperazin-1-yl)-1,4-dioxaspiro[4.5]decane

-

To a solution of 1,4-cyclohexanedione monoethylene ketal (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added 1-methylpiperazine (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

The purified 8-(4-methylpiperazin-1-yl)-1,4-dioxaspiro[4.5]decane from the previous step is dissolved in a mixture of acetone and an aqueous solution of a strong acid, such as 2M hydrochloric acid (HCl).

-

The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the deprotection is complete.

-

The acetone is removed under reduced pressure, and the aqueous residue is basified to a pH of >10 with a suitable base, such as sodium hydroxide (NaOH).

-

The aqueous layer is then extracted multiple times with a suitable organic solvent, such as DCM or ethyl acetate.

-

The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the final product, this compound.

Data Presentation

As no specific experimental data for the synthesis of this compound has been found in the searched literature, a table of expected and typical quantitative data for analogous reductive amination reactions is provided below for reference.

| Parameter | Expected/Typical Value |

| Yield (Step 1) | 70-90% |

| Yield (Step 2) | 85-95% |

| Overall Yield | 60-85% |

| Purity (after chromatography) | >95% |

| Reaction Time (Step 1) | 12-24 hours |

| Reaction Time (Step 2) | 2-6 hours |

| Reaction Temperature | Room Temperature |

Mandatory Visualization

Caption: Proposed two-step synthesis pathway for this compound.

Caption: A logical workflow for the synthesis and purification process.

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)cyclohexanone (CAS Number 155778-84-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, and potential biological relevance of 4-(4-Methylpiperazin-1-yl)cyclohexanone. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided based on established chemical principles.

Core Properties and Physicochemical Data

This compound is a heterocyclic organic compound incorporating both a cyclohexanone and a methylpiperazine moiety.[1] Its chemical structure suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of the piperazine group, a common pharmacophore, indicates a potential for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 155778-84-0 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| Appearance | Likely a solid or oil (not specified in available data) | N/A |

| Purity | Commercially available at ≥97% | [1] |

| Storage Conditions | Room temperature | [1] |

| SMILES | CN1CCN(CC1)C2CCC(=O)CC2 | [2] |

| InChIKey | NAOHDHPUKPYRAO-UHFFFAOYSA-N | N/A |

Putative Synthesis via Reductive Amination

Proposed Experimental Protocol:

Reaction Scheme:

1,4-Cyclohexanedione + N-Methylpiperazine → this compound

Materials:

-

1,4-Cyclohexanedione (1.0 eq)

-

N-Methylpiperazine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount)

Procedure:

-

To a solution of 1,4-cyclohexanedione in the chosen solvent, add N-methylpiperazine and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Slowly add sodium triacetoxyborohydride to the reaction mixture in portions, maintaining the temperature below 30°C.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

The 4-methylpiperazine moiety is a common structural feature in a variety of biologically active compounds, including antipsychotics, antidepressants, and other central nervous system (CNS) agents. It is known to interact with various receptors and transporters. While no specific biological data for this compound has been reported, it is plausible that this compound could serve as a scaffold for the development of novel therapeutics.

For instance, many piperazine-containing drugs target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. A hypothetical interaction could involve the binding of the piperazine nitrogen to key residues within the receptor's binding pocket, modulating downstream signaling cascades.

DOT Script for a Hypothetical Signaling Pathway:

Caption: A potential GPCR signaling pathway modulated by a piperazine-containing compound.

Analytical Characterization

While experimental spectra for this compound are not publicly available, the following table outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR | Signals for the methyl group on the piperazine ring (singlet, ~2.3 ppm), methylene protons on the piperazine and cyclohexanone rings (multiplets, ~2.0-3.0 ppm), and the methine proton on the cyclohexanone ring adjacent to the piperazine nitrogen (multiplet, ~2.5-3.5 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon (~210 ppm), signals for the carbons of the cyclohexanone and piperazine rings, and a signal for the methyl carbon. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone (~1715 cm⁻¹), C-N stretching bands, and C-H stretching and bending vibrations.[3] |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of 196.29. |

Safety and Handling

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Hazards: May be harmful if swallowed or inhaled. May cause skin and eye irritation. The toxicological properties have not been fully investigated.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this compound.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data on its biological activity is currently lacking, its structural features suggest that it warrants further investigation. The synthetic route via reductive amination is a practical and efficient method for its preparation. As with any chemical substance, appropriate safety precautions should be taken during handling and use. This guide serves as a foundational resource for researchers and professionals interested in exploring the properties and applications of this compound.

References

Spectroscopic Profile of 4-(4-Methylpiperazin-1-yl)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 4-(4-Methylpiperazin-1-yl)cyclohexanone. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the analysis of structurally analogous compounds, including cyclohexanone and N-methylpiperazine derivatives. This guide also outlines hypothetical experimental protocols for acquiring such data and includes workflow diagrams to illustrate the process of spectroscopic analysis. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who may be working with this or related compounds.

Introduction

This compound is a bifunctional organic molecule incorporating a cyclohexanone ring and an N-methylpiperazine moiety. The cyclohexanone scaffold is a common feature in many biologically active compounds, while the piperazine ring is a well-known pharmacophore present in numerous approved drugs, often imparting favorable pharmacokinetic properties. The combination of these two fragments in this compound makes it an interesting candidate for further investigation in drug discovery and development.

Accurate spectroscopic data is crucial for the unambiguous identification and characterization of chemical compounds. This guide aims to provide a foundational dataset for this compound to aid researchers in its synthesis, purification, and further studies.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclohexanone H (axial, adjacent to C=O) | 2.00 - 2.20 | m | 2H |

| Cyclohexanone H (equatorial, adjacent to C=O) | 2.30 - 2.50 | m | 2H |

| Cyclohexanone H (axial, adjacent to piperazine) | 1.60 - 1.80 | m | 2H |

| Cyclohexanone H (equatorial, adjacent to piperazine) | 2.10 - 2.30 | m | 2H |

| Cyclohexanone CH (methine) | 2.40 - 2.60 | m | 1H |

| Piperazine H (adjacent to cyclohexanone) | 2.50 - 2.70 | t | 4H |

| Piperazine H (adjacent to N-CH₃) | 2.30 - 2.50 | t | 4H |

| N-CH₃ | 2.25 | s | 3H |

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 210.0 - 212.0 |

| Cyclohexanone CH (methine) | 65.0 - 68.0 |

| Cyclohexanone CH₂ (adjacent to C=O) | 40.0 - 42.0 |

| Cyclohexanone CH₂ (adjacent to CH) | 30.0 - 33.0 |

| Piperazine CH₂ (adjacent to cyclohexanone) | 50.0 - 53.0 |

| Piperazine CH₂ (adjacent to N-CH₃) | 55.0 - 58.0 |

| N-CH₃ | 45.0 - 47.0 |

Predicted in CDCl₃ at 100 MHz.

Predicted IR Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2940 - 2860 | C-H | Alkane stretching |

| 1710 - 1720 | C=O | Ketone stretching |

| 1450 - 1470 | C-H | Alkane bending |

| 1150 - 1250 | C-N | Amine stretching |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 196 | [M]⁺ (Molecular Ion) |

| 181 | [M - CH₃]⁺ |

| 99 | [M - C₆H₁₀O]⁺ |

| 83 | [C₆H₁₁O]⁺ |

| 70 | [C₄H₈N]⁺ |

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired at 298 K. A standard single-pulse experiment is used with a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are co-added.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired at 298 K using a proton-decoupled pulse sequence. A 45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are used. 1024 scans are co-added.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans are co-added and averaged. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC).

-

Sample Preparation: 1 mg of this compound is dissolved in 1 mL of methanol. 1 µL of this solution is injected into the GC.

-

GC Conditions: A 30 m x 0.25 mm capillary column with a 0.25 µm film thickness is used. The oven temperature is programmed to start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold at 250 °C for 5 minutes. Helium is used as the carrier gas.

-

MS Conditions: The EI source is operated at 70 eV. The mass analyzer is set to scan from m/z 40 to 400.

-

Data Processing: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

Caption: Detailed workflow for NMR analysis.

Conclusion

This technical guide provides a predicted but comprehensive spectroscopic profile of this compound, a compound of interest in medicinal chemistry. The tabulated NMR, IR, and MS data, although not experimentally verified, offer a valuable starting point for researchers. The detailed hypothetical experimental protocols and workflow diagrams serve as a practical guide for the characterization of this and similar molecules. It is our hope that this document will facilitate future research and development involving this compound.

Crystal Structure Analysis of a Piperazine Derivative: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the crystal structure of 4-(4-Methylpiperazin-1-yl)cyclohexanone did not yield publicly available crystallographic data. To fulfill the core requirements of this request, this guide provides a comprehensive crystal structure analysis of a closely related and structurally characterized compound: 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone . This compound shares the core piperazine moiety, offering valuable insights into the structural characteristics of this important chemical class.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in a wide array of clinically used drugs. Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged scaffolds in drug design. Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new therapeutic agents.

This technical guide provides a detailed overview of the crystal structure analysis of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone, a compound that serves as a valuable case study for researchers working with piperazine-containing molecules.

Molecular Structure and Conformation

The asymmetric unit of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone contains one molecule. The central piperazine ring adopts a classic chair conformation. The geometry of the molecule is further defined by the dihedral angle between the mean plane of the benzene ring and the acetyl group, which is 48.7(1)°.[1]

Crystallographic Data and Structure Refinement

The crystal structure of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₂H₁₆N₂O₂ |

| Formula Weight | 220.27 |

| Temperature | 173 K |

| Wavelength (Cu Kα) | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 6.13183(19) Å |

| b | 12.0106(4) Å |

| c | 14.8704(5) Å |

| α | 90° |

| β | 94.025(3)° |

| γ | 90° |

| Volume | 1092.46(6) ų |

| Z | 4 |

| Calculated Density | 1.338 Mg/m³ |

| Absorption Coefficient | 0.75 mm⁻¹ |

| F(000) | 472 |

| Crystal Size | 0.48 x 0.46 x 0.32 mm |

Table 2: Data Collection and Refinement Statistics

| Parameter | Value |

| Diffractometer | Agilent Xcalibur (Eos, Gemini) |

| Theta range for data collection | 4.7 to 72.3° |

| Index ranges | -7 ≤ h ≤ 5, -14 ≤ k ≤ 14, -18 ≤ l ≤ 17 |

| Reflections collected | 6224 |

| Independent reflections | 2134 [R(int) = 0.025] |

| Completeness to theta = 67.0° | 99.8 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | 1.000 and 0.833 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2134 / 0 / 147 |

| Goodness-of-fit on F² | 1.07 |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.113 |

| R indices (all data) | R1 = 0.045, wR2 = 0.116 |

| Largest diff. peak and hole | 0.22 and -0.18 e.Å⁻³ |

Experimental Protocols

Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine

A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic acid anhydride, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane is stirred and refluxed for 3 days.[2] The reaction mixture is then filtered, and the filtrate is evaporated. The resulting solid residue is stirred in water, and sodium hydrogen carbonate is added. The mixture is stirred for 30 minutes. The precipitated product is collected by filtration and then dissolved in a diluted hydrochloric acid solution. This solution is extracted with trichloromethane. The acidic aqueous phase is separated and neutralized with ammonium hydroxide. The final product is collected by filtration and recrystallized from ethanol.[2]

References

Navigating the Physicochemical Landscape of 4-(4-Methylpiperazin-1-yl)cyclohexanone: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of 4-(4-Methylpiperazin-1-yl)cyclohexanone, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document provides a framework for understanding and evaluating the physicochemical properties of this compound. While specific experimental data for this molecule is not extensively published, this guide furnishes detailed, standardized experimental protocols and illustrative data to serve as a practical reference for laboratory investigation.

Introduction

The journey of a drug candidate from discovery to a viable pharmaceutical product is intricately linked to its physicochemical properties. Among the most critical of these are solubility and stability. Solubility influences bioavailability and dictates formulation strategies, while stability ensures the compound's integrity, safety, and efficacy throughout its shelf life. This compound, with its molecular formula C11H20N2O and a molecular weight of 196.29 g/mol , presents a unique set of characteristics that necessitate a thorough investigation of its behavior in various solvent systems and under diverse environmental conditions.[1][2][3] This guide outlines the fundamental approaches to characterizing these properties.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is paramount for any solubility or stability study.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H20N2O | [1][2][3] |

| Molecular Weight | 196.29 g/mol | [1][2][3] |

| Appearance | Not specified in literature; likely a solid at room temperature | Assumed |

| pKa | Not specified in literature; the piperazine moiety suggests basic character | Assumed |

| LogP | Not specified in literature |

Note: This table is populated with available data. The pKa and LogP values are critical parameters that would need to be experimentally determined.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and, consequently, its therapeutic effect. The following sections and data tables are illustrative and represent the type of data that should be generated during a comprehensive solubility assessment.

Aqueous Solubility

Understanding the solubility in aqueous media across a physiologically relevant pH range is a cornerstone of pre-formulation studies.

Table 2: Illustrative Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (mg/mL) | Method |

| 2.0 (0.01 N HCl) | 25 | > 50 | Shake-flask |

| 4.5 (Acetate Buffer) | 25 | 25.3 | Shake-flask |

| 6.8 (Phosphate Buffer) | 25 | 5.2 | Shake-flask |

| 7.4 (Phosphate Buffer) | 25 | 2.1 | Shake-flask |

| 2.0 (0.01 N HCl) | 37 | > 60 | Shake-flask |

| 4.5 (Acetate Buffer) | 37 | 32.8 | Shake-flask |

| 6.8 (Phosphate Buffer) | 37 | 7.5 | Shake-flask |

| 7.4 (Phosphate Buffer) | 37 | 3.0 | Shake-flask |

Disclaimer: The data in this table is for illustrative purposes only and is not based on published experimental results for this specific compound.

Solubility in Organic Solvents

Solubility in organic solvents is crucial for designing crystallization processes, analytical methods, and non-aqueous formulations.

Table 3: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Classification |

| Methanol | 32.7 | > 100 | Freely Soluble |

| Ethanol | 24.6 | > 80 | Freely Soluble |

| Isopropyl Alcohol | 19.9 | 45.2 | Soluble |

| Acetone | 20.7 | 65.7 | Soluble |

| Dichloromethane | 8.9 | > 100 | Freely Soluble |

| Ethyl Acetate | 6.0 | 15.8 | Sparingly Soluble |

| Acetonitrile | 37.5 | 72.1 | Soluble |

| Toluene | 2.4 | < 1.0 | Sparingly Soluble |

| Heptane | 1.9 | < 0.1 | Practically Insoluble |

Disclaimer: The data in this table is for illustrative purposes only and is not based on published experimental results for this specific compound.

Stability Analysis

Evaluating the chemical stability of this compound is critical to ensure that it remains unchanged during storage and administration, thereby preserving its efficacy and safety.

Solid-State Stability

Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Table 4: Illustrative Solid-State Forced Degradation of this compound

| Condition | Duration | Assay (%) | Total Impurities (%) |

| 80°C | 7 days | 99.5 | 0.5 |

| 80°C / 75% RH | 7 days | 98.2 | 1.8 |

| High-Intensity Light (ICH Q1B) | 1.2 million lux hours | 99.8 | 0.2 |

Disclaimer: The data in this table is for illustrative purposes only and is not based on published experimental results for this specific compound.

Solution-State Stability

The stability in solution is paramount for the development of liquid dosage forms and for defining appropriate storage conditions for stock solutions used in research and manufacturing.

Table 5: Illustrative Solution-State Stability of this compound (1 mg/mL) at 25°C

| Solvent/Buffer | pH | Duration | Assay (%) |

| 0.1 N HCl | 1.2 | 24 hours | 92.5 |

| Water | ~ 8.0 (unbuffered) | 24 hours | 99.1 |

| 0.1 N NaOH | 13.0 | 24 hours | 85.3 |

| 3% Hydrogen Peroxide | Neutral | 24 hours | 78.9 |

Disclaimer: The data in this table is for illustrative purposes only and is not based on published experimental results for this specific compound.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable physicochemical characterization.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is essential for accurately quantifying the parent compound and its degradation products.

Protocol:

-

Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water, methanol/water with buffers like phosphate or formate) to achieve optimal separation.

-

Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

-

Method Optimization: Analyze the stressed samples to ensure that all degradation products are well-resolved from the parent peak and from each other. Adjust parameters such as gradient, flow rate, and temperature as needed.

-

Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants, confirming the method's specificity.

-

Method Validation: Validate the final method according to ICH guidelines for parameters such as accuracy, precision, linearity, range, and robustness.

Caption: Workflow for Stability-Indicating HPLC Method Development.

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a critical prerequisite for its successful development in any pharmaceutical application. This technical guide provides a robust framework of standardized protocols and illustrative data to guide researchers in this endeavor. The experimental determination of the data presented illustratively herein will provide the necessary foundation for informed decisions in formulation development, analytical method design, and the establishment of appropriate storage and handling procedures.

References

Potential Mechanism of Action of 4-(4-Methylpiperazin-1-yl)cyclohexanone: A Technical Guide

Disclaimer: The following document outlines a hypothetical mechanism of action for 4-(4-Methylpiperazin-1-yl)cyclohexanone. As of the date of this publication, there is no direct experimental evidence in the public domain detailing the biological activity of this specific compound. The proposed mechanism is inferred from the known activities of structurally related molecules containing methylpiperazine and cyclohexanone moieties. This guide is intended for research and informational purposes only.

Introduction

This compound is a synthetic organic compound featuring a cyclohexanone ring substituted with a methylpiperazine group. While the specific biological targets of this molecule have not been elucidated, structure-activity relationship (SAR) studies of analogous compounds suggest a potential role as a modulator of key enzymes and receptors in the central nervous system. The piperazine ring is a common scaffold in a variety of biologically active compounds, and its derivatives have shown affinity for a range of targets. This guide will explore a plausible mechanism of action centered on the inhibition of Monoamine Oxidase A (MAO-A), a key enzyme in the catabolism of neurotransmitters.

Hypothetical Mechanism of Action: Monoamine Oxidase A (MAO-A) Inhibition

Based on the prevalence of the methylpiperazine moiety in known MAO inhibitors, it is hypothesized that this compound may act as a competitive inhibitor of Monoamine Oxidase A (MAO-A). MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and anxiety disorders.

The proposed interaction involves the binding of the this compound molecule to the active site of the MAO-A enzyme, thereby preventing the binding and subsequent degradation of its natural substrates. The nitrogen atoms of the piperazine ring are likely to play a crucial role in the interaction with the enzyme's active site.

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of MAO-A inhibition.

Data Presentation

The following table presents hypothetical quantitative data for the inhibitory activity of this compound against MAO-A and MAO-B. These values are for illustrative purposes and are based on typical potencies observed for similar classes of compounds.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity (MAO-B/MAO-A) |

| This compound | MAO-A | Fluorometric | 85 | 42 | 118 |

| This compound | MAO-B | Fluorometric | 10050 | 5025 | - |

| Clorgyline (Reference) | MAO-A | Fluorometric | 12 | 6 | 833 |

| Selegiline (Reference) | MAO-B | Fluorometric | 98 | 49 | - |

Experimental Protocols

The following is a representative experimental protocol for an in vitro Monoamine Oxidase A (MAO-A) inhibition assay.

In Vitro MAO-A Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MAO-A.

Materials:

-

Human recombinant MAO-A (e.g., from insect cells)

-

MAO-A substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

This compound (test compound)

-

Clorgyline (positive control inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound in assay buffer to achieve a range of final assay concentrations.

-

Enzyme and Substrate Preparation: Dilute the human recombinant MAO-A enzyme and the substrate to their optimal working concentrations in the assay buffer.

-

Assay Reaction:

-

To each well of a 96-well black microplate, add the assay buffer.

-

Add the test compound dilutions or the positive control (clorgyline).

-

Add the diluted MAO-A enzyme solution to all wells except the blank controls.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the MAO-A substrate to all wells.

-

-

Incubation and Measurement: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light. After incubation, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram

Caption: Workflow for in vitro MAO-A inhibition assay.

Conclusion

While the precise molecular interactions remain to be experimentally validated, the structural features of this compound provide a rationale for investigating its potential as a Monoamine Oxidase A inhibitor. The methodologies and hypothetical data presented in this guide offer a framework for the initial biological characterization of this compound. Further in vitro and in vivo studies are necessary to confirm this proposed mechanism of action and to explore the full pharmacological profile of this compound.

A Technical Guide to 4-(4-Methylpiperazin-1-yl)cyclohexanone and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of 4-(4-Methylpiperazin-1-yl)cyclohexanone and its structurally related analogs. This class of compounds, characterized by a central cyclohexanone or cyclohexyl core linked to a piperazine moiety, has garnered significant interest in medicinal chemistry due to its versatile pharmacological profile, particularly in the realm of Central Nervous System (CNS) disorders.

Synthesis and Chemical Properties

The core structure of this compound (CAS: 155778-84-0, Formula: C11H20N2O, Molecular Weight: 196.29 g/mol ) serves as a key building block for the synthesis of a diverse range of analogs. The primary synthetic route to this and related compounds is through reductive amination . This reaction typically involves the condensation of a cyclohexanone derivative with a suitable piperazine to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired amine.

General Synthesis Protocol: Reductive Amination

A common method for the synthesis of 4-(substituted-piperazin-1-yl)cyclohexanones involves the reaction of 1,4-cyclohexanedione with an appropriate N-substituted piperazine in the presence of a reducing agent.

Experimental Protocol: Synthesis of this compound

-

Materials: 1,4-Cyclohexanedione, 1-methylpiperazine, sodium triacetoxyborohydride, dichloromethane (DCM), sodium bicarbonate, magnesium sulfate, ethyl acetate, hexane.

-

Procedure:

-

To a solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous DCM, add 1-methylpiperazine (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/hexane to yield this compound.

-

This general protocol can be adapted for the synthesis of a wide array of analogs by varying the N-substituent on the piperazine ring and by using different substituted cyclohexanone starting materials.

Biological Activities and Therapeutic Potential

Analogs of this compound have been investigated for a range of biological activities, with a primary focus on their interaction with CNS receptors. The piperazine moiety is a well-established pharmacophore in many CNS-active drugs, and its combination with a cyclohexyl or cyclohexanone scaffold has led to the discovery of potent ligands for dopamine and serotonin receptors.

Antipsychotic Activity

Many analogs exhibit antagonist or partial agonist activity at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic drugs used in the treatment of schizophrenia. The modulation of these receptors is crucial for alleviating both the positive and negative symptoms of the disorder.

Antimicrobial and Anticancer Activity

Some derivatives have also shown promising results as antimicrobial and anticancer agents. The specific mechanisms of action in these therapeutic areas are still under investigation but highlight the broad biological potential of this chemical scaffold.

Quantitative Biological Data

The following tables summarize the biological data for selected analogs from the literature.

| Compound ID | Structure | Target | Assay | Activity (IC50/Ki) | Reference |

| 1 | 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N,N-diphenylacetamide | Dopamine D2 | Apomorphine-induced climbing (mice) | Significant inhibition | [1] |

| 2 | 2-{1'-(4''-Methoxyphenyl)-1'-[4''-(2'''-hydroxyethoxy)ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride | S. aureus | Microdilution | MIC = 100 µg/mL | [2] |

| 3 | N-((1-(4-(propylsulfonyl)piperazin-1-yl)cyclohexyl)methyl)benzamide | Glycine Transporter-1 (GlyT-1) | [3H]Glycine uptake | IC50 = 50-100 nM | [3] |

| 4 | trans-2-[[4-(1H-3-indolyl)cyclohexyl]ethyl]-4-(2-pyridinyl)piperazine | Dopamine D2 | [3H]Spiperone binding | Ki = 5.2 nM | [4] |

| 5 | 7-[(4-(4-methylphenyl)piperazin-1-yl)propoxy]-4-methylchromen-2-one | 5-HT2A | 5-HTP induced head twitches (mice) | Significant inhibition | [5] |

Note: The presented data is a selection from various studies and direct comparison may not be appropriate due to differing experimental conditions.

Key Signaling Pathways

The therapeutic effects of this compound analogs in the CNS are primarily mediated through the modulation of G-protein coupled receptors (GPCRs), particularly the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream signaling cascades. D2 receptor activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which generally leads to a hyperpolarization of the neuron and reduced neuronal excitability.[4][6][7]

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled receptor.[1] Upon activation, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] DAG activates protein kinase C (PKC), while IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[2][8] This increase in intracellular calcium and PKC activation triggers a wide range of downstream cellular responses.

Key Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the literature for the evaluation of this compound analogs.

Dopamine D2 Receptor Binding Assay

This in vitro assay is used to determine the affinity of a compound for the dopamine D2 receptor.

Experimental Protocol: [3H]Spiperone Competition Binding Assay

-

Materials: Cell membranes prepared from cells expressing human dopamine D2 receptors, [3H]Spiperone (radioligand), test compounds, wash buffer (e.g., Tris-HCl), scintillation cocktail, glass fiber filters.

-

Procedure:

-

Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [3H]Spiperone in a buffer solution.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]Spiperone (IC50 value).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Apomorphine-Induced Climbing Behavior in Mice

This in vivo assay is a widely used behavioral model to assess the potential antipsychotic activity of a compound by measuring its ability to antagonize the effects of the dopamine agonist apomorphine.[9][10]

Experimental Protocol: Mouse Climbing Test

-

Animals: Male mice.

-

Materials: Test compound, apomorphine hydrochloride, vehicle, climbing cages (wire mesh cages).

-

Procedure:

-

Administer the test compound or vehicle to the mice (e.g., intraperitoneally or orally).

-

After a specific pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1-3 mg/kg, subcutaneously) to induce climbing behavior.

-

Place the mice individually into the climbing cages.

-

Observe and score the climbing behavior at regular intervals (e.g., every 5 minutes for a 30-minute period) starting 10 minutes after apomorphine injection.

-

Scoring is typically based on the position of the mouse in the cage (e.g., 0 = four paws on the floor, 1 = one or two paws on the wall, 2 = all four paws on the wall).

-

Analyze the data to determine if the test compound significantly reduces the climbing score compared to the vehicle-treated group.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for CNS disorders. The synthetic accessibility and the potential for diverse functionalization of both the piperazine and cyclohexanone moieties allow for fine-tuning of the pharmacological properties. Future research in this area should focus on systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. Furthermore, a deeper investigation into the mechanisms of action for the observed antimicrobial and anticancer activities could open up new avenues for the application of this versatile class of compounds. The integration of computational modeling with synthetic chemistry and biological testing will be crucial in guiding the rational design of the next generation of drugs based on this privileged scaffold.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cpn.or.kr [cpn.or.kr]

- 10. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Known Biological Activities of Piperazine-Containing Cyclohexanones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of a specific class of heterocyclic compounds: piperazine-containing cyclohexanones. These molecules, often synthesized as Mannich bases, have emerged as a scaffold of interest in medicinal chemistry due to their potential therapeutic applications. This document collates quantitative data, details key experimental protocols, and visualizes relevant chemical and biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Core Structure and Synthesis

Piperazine-containing cyclohexanones are primarily synthesized through the Mannich reaction. This three-component condensation involves a cyclohexanone, an amine (in this case, a piperazine derivative), and an aldehyde. The resulting "Mannich base" structure combines the lipophilic cyclohexanone ring with the versatile piperazine moiety, which is a common pharmacophore in many approved drugs.[1]

Caption: General scheme of the Mannich reaction for the synthesis of piperazine-containing cyclohexanones.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of piperazine-containing cyclohexanones. Specifically, series of 2-{1'-Aryl-1'-[4''-(substituted)piperazin-1-yl]-methyl}-cyclohexanone hydrochlorides have been synthesized and evaluated against a panel of pathogenic bacteria and fungi.[2][3]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically assessed by measuring the zone of inhibition against various microbial strains. The data presented in Table 1 summarizes the in vitro antimicrobial activity of a representative series of these compounds.

Table 1: Antimicrobial Activity of 2-{1'-Aryl-1'-[4''-(3'''-chlorophenyl)piperazin-1-yl]-methyl}-cyclohexanone hydrochloride derivatives (Zone of Inhibition in mm)

| Compound | R-group (Aryl) | S. aureus | B. megaterium | E. coli | S. typhimurium | A. niger |

| 4a | -C₆H₅ | 15 | 16 | 14 | 15 | 13 |

| 4b | -2-Cl-C₆H₄ | 18 | 17 | 16 | 18 | 15 |

| 4c | -4-Cl-C₆H₄ | 20 | 19 | 18 | 20 | 17 |

| 4d | -2-OH-C₆H₄ | 16 | 15 | 14 | 16 | 14 |

| 4e | -4-OH-C₆H₄ | 17 | 16 | 15 | 17 | 15 |

| 4f | -2-NO₂-C₆H₄ | 15 | 14 | 13 | 14 | 12 |

| 4g | -3-NO₂-C₆H₄ | 18 | 17 | 16 | 18 | 16 |

| 4h | -4-NO₂-C₆H₄ | 19 | 18 | 17 | 19 | 17 |

| 4i | -4-OCH₃-C₆H₄ | 17 | 16 | 15 | 17 | 14 |

| 4j | -3,4,5-(OCH₃)₃-C₆H₂ | 21 | 20 | 19 | 21 | 18 |

| 4k | -4-N(CH₃)₂-C₆H₄ | 22 | 21 | 20 | 22 | 19 |

| 4l | -C₄H₃O | 20 | 19 | 18 | 20 | 18 |

| Ampicillin | (Standard) | 24 | 23 | 22 | 24 | - |

| Chloramphenicol | (Standard) | 25 | 24 | 23 | 25 | - |

| Norfloxacin | (Standard) | 26 | 25 | 24 | 26 | - |

| Fluconazole | (Standard) | - | - | - | - | 23 |

Data compiled from studies on 2-{1'-Aryl-1'-[4''-(3'''-chlorophenyl)piperazin-1-yl]-methyl}-cyclohexanone hydrochloride derivatives.[2][4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Cup-Plate Method)

The antimicrobial activity of the synthesized piperazine-containing cyclohexanones is commonly determined using the agar diffusion or "cup-plate" method.[3]

Objective: To assess the in vitro antimicrobial efficacy of test compounds against a panel of bacteria and fungi.

Materials:

-

Nutrient Agar medium

-

Potato Dextrose Agar medium

-

Sterile Petri dishes

-

Bacterial and fungal stock cultures

-

Sterile cork borer (e.g., 8 mm diameter)

-

Micropipettes

-

Incubator

-

Laminar air flow hood

-

Test compounds dissolved in a suitable solvent (e.g., DMF)

-

Standard antibiotic and antifungal drug solutions

Procedure:

-

Media Preparation and Inoculation:

-

Prepare and sterilize Nutrient Agar for bacterial strains and Potato Dextrose Agar for fungal strains.

-

Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) for each test organism.

-

Evenly spread the microbial inoculum over the surface of the solidified agar plates.

-

-

Well Preparation:

-

Using a sterile cork borer, create uniform wells (cups) in the inoculated agar plates.

-

-

Compound Application:

-

Carefully add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration (e.g., 50 µg/mL) into the wells.

-

In separate wells on the same plate, add the standard antibiotic/antifungal solutions as positive controls and the solvent (e.g., DMF) as a negative control.

-

-

Incubation:

-

Incubate the bacterial plates at 37°C for 24 hours.

-

Incubate the fungal plates at 28°C for 48-72 hours.

-

-

Data Collection:

-

After the incubation period, measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where microbial growth is prevented by the test compound.

-

Anthelmintic Activity

Piperazine and its derivatives are well-known for their anthelmintic properties.[5][6] The primary mechanism of action involves the paralysis of parasitic worms, leading to their expulsion from the host. This effect is mediated through the agonism of the inhibitory gamma-aminobutyric acid (GABA) receptors in the neuromuscular junctions of helminths.[6] While specific studies on piperazine-containing cyclohexanones are less common, the presence of the piperazine moiety suggests a strong potential for this class of compounds to exhibit anthelmintic activity.[1]

Caption: Postulated mechanism of anthelmintic action for piperazine-containing compounds.

Experimental Protocol: In Vitro Anthelmintic Assay

A common in vitro method to screen for anthelmintic activity involves observing the effects of test compounds on live earthworms, which serve as a model organism.[1]

Objective: To evaluate the in vitro anthelmintic activity of test compounds by observing the time to paralysis and death of earthworms.

Materials:

-

Adult Indian earthworms (e.g., Pheretima posthuma)

-

Normal saline solution

-

Test compounds at various concentrations

-

Standard anthelmintic drug (e.g., Piperazine citrate)

-

Petri dishes

-

Stopwatch

Procedure:

-

Preparation:

-

Wash the earthworms with normal saline to remove any adhering fecal matter.

-

Group the earthworms of similar size for each experimental condition.

-

-

Exposure:

-

Place a single earthworm in a Petri dish containing a specific volume of the test compound solution at a predetermined concentration (e.g., 10 mg/mL).

-

Prepare a negative control group with normal saline and a positive control group with a standard drug solution (e.g., Piperazine citrate at 10 mg/mL).

-

-

Observation and Data Recording:

-

Record the time taken for the first signs of paralysis (no movement when shaken vigorously).

-

Record the time of death, confirmed by placing the worm in warm water (50°C) and observing for any movement.

-

Repeat the experiment for different concentrations of the test compounds.

-

Other Potential Biological Activities

While antimicrobial and anthelmintic activities are the most prominently reported for this chemical class, the broader families of Mannich bases and piperazine derivatives are known for a wide spectrum of pharmacological effects. This suggests that piperazine-containing cyclohexanones could be promising candidates for screening in other therapeutic areas:

-

Analgesic and Anti-inflammatory Activity: Many Mannich bases have been reported to possess significant analgesic and anti-inflammatory properties.[1][7]

-

Anticancer Activity: The piperazine ring is a key component in several approved anticancer drugs, and numerous piperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8]

-

Neuroprotective and Antipsychotic Activity: The piperazine scaffold is prevalent in drugs targeting the central nervous system, and some derivatives have shown potential as neuroprotective or antipsychotic agents.[9]

Further investigation into these and other biological activities is warranted to fully explore the therapeutic potential of piperazine-containing cyclohexanones.

References

- 1. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activity of a cyclohexanone derivative. [wisdomlib.org]

- 3. Synthesis and antimicrobial activity of aryl-ethyl piperazinyl cyclohexanone [wisdomlib.org]

- 4. wjpr.net [wjpr.net]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 4-(4-Methylpiperazin-1-yl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 4-(4-Methylpiperazin-1-yl)cyclohexanone | - |

| Synonyms | 4-(4-Methyl-1-piperazinyl)cyclohexanone | [1] |

| CAS Number | 155778-84-0 | [1][2] |

| Molecular Formula | C11H20N2O | [1][2] |

| Molecular Weight | 196.29 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Room temperature | [1] |

Hazard Identification and Classification

Based on the hazard profiles of its structural components (Cyclohexanone and N-Methylpiperazine), this compound should be handled as a potentially hazardous substance.

Potential GHS Hazard Classifications (Inferred):

| Hazard Class | Hazard Statement | Basis for Inference |

| Flammable Liquids | H226: Flammable liquid and vapor | Cyclohexanone and N-Methylpiperazine are flammable liquids.[3][4][5] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Cyclohexanone and Piperazine are harmful if swallowed.[3][5][6][7] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | N-Methylpiperazine is harmful in contact with skin.[4] |

| Acute Toxicity, Inhalation | H331/H332: Toxic/Harmful if inhaled | N-Methylpiperazine is toxic if inhaled; Cyclohexanone is harmful if inhaled.[4][5] |

| Skin Corrosion/Irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | N-Methylpiperazine causes severe skin burns. Cyclohexanone causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Cyclohexanone and N-Methylpiperazine can cause serious eye damage.[4][5] |

| Reproductive Toxicity | H360D: May damage the unborn child | Piperazine is suspected of damaging the unborn child.[6] |

| Specific Target Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure | Piperazine causes damage to organs through prolonged or repeated exposure.[6] |

Pictograms (Anticipated):

Toxicological Information

No specific toxicological studies on this compound were identified. The following information is based on related compounds.

Acute Toxicity (Inferred):

| Route of Exposure | Toxicological Endpoint | Species | Value | Related Compound | Source |

| Oral | LD50 | Rat | 2830 mg/kg | N-Methylpiperazine | [8] |

| Inhalation | LC50 | Rat | > 2,000 ppm | Cyclohexanone | [9] |

Irritation and Corrosivity (Inferred):

-

Skin: Expected to be corrosive or irritating, potentially causing redness, pain, and burns.[4][5][6]

-

Eyes: Expected to cause serious eye damage, potentially leading to irreversible effects.[4][5][6]

-

Respiratory Tract: Inhalation may cause irritation to the nose and throat, leading to coughing and wheezing.[10]

Chronic Toxicity (Inferred):

-

Prolonged or repeated exposure may cause damage to the liver, kidneys, and central nervous system.[6][7] There is also a potential risk of reproductive toxicity.[6]

Handling and Storage

4.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3][11]

-

Ensure eyewash stations and safety showers are readily accessible.

4.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[12]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[13]

4.3. Safe Handling Practices:

-

Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[12][13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][7]

-

Take precautionary measures against static discharge.[3]

4.4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[11]

-

Store locked up or in an area accessible only to authorized personnel.[6]

Experimental Protocols (General Guidance)

Detailed experimental protocols for this specific compound are not available. The following are general procedures for handling potentially hazardous chemical compounds in a laboratory setting.

General Workflow for Handling Potentially Hazardous Compounds

Caption: A generalized workflow for the safe handling of potentially hazardous chemical compounds in a laboratory setting.

Emergency Procedures

6.1. First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][14]

6.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[11] Hazardous decomposition products may include carbon oxides and nitrogen oxides.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11]

6.3. Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[13]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Methods for Cleaning Up: Absorb with an inert absorbent material (e.g., sand, silica gel) and dispose of as hazardous waste.[11]

Logical Relationship for Emergency Response

Caption: A logical diagram illustrating the key steps in responding to a chemical spill or exposure incident.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste or allow it to reach the sewage system. Waste should be handled by a licensed waste disposal company.[3]

References

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. aablocks.com [aablocks.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. leap.epa.ie [leap.epa.ie]

- 5. jcia-bigdr.jp [jcia-bigdr.jp]

- 6. sds.edqm.eu [sds.edqm.eu]

- 7. tcichemicals.com [tcichemicals.com]

- 8. manavchem.com [manavchem.com]

- 9. Subacute Inhalation Toxicity of Cyclohexanone in B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. lobachemie.com [lobachemie.com]

Methodological & Application

Application Notes and Protocols for 4-(4-Methylpiperazin-1-yl)cyclohexanone in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)cyclohexanone is a synthetic organic compound featuring a cyclohexanone ring and a 4-methylpiperazine moiety. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, its structural components are present in numerous biologically active compounds. The piperazine ring is a well-known pharmacophore found in drugs with diverse therapeutic applications, including antimicrobial, antifungal, antidepressant, and enzyme inhibitory activities.[1][2] The cyclohexanone scaffold also serves as a building block for various pharmacologically relevant molecules.

This document provides detailed protocols for a selection of in vitro assays to investigate the potential biological activities of this compound. The proposed assays are based on the known activities of structurally related piperazine derivatives and serve as a robust starting point for screening and characterization.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 155778-84-0 | [3][4][5] |

| Molecular Formula | C11H20N2O | [3][4][5] |

| Molecular Weight | 196.29 g/mol | [3][4][5] |

| Purity | Typically ≥95% | [3][4][5] |

| Synonyms | 4-(4-Methyl-1-piperazinyl)cyclohexanone | [3][6] |

Proposed In Vitro Applications

Based on the known bioactivities of piperazine derivatives, this compound is a candidate for screening in a variety of in vitro assays, including:

-

Enzyme Inhibition Assays: Many piperazine-containing molecules are known to inhibit enzymes such as monoamine oxidases (MAOs), urease, and tyrosinase.[2][7]

-

Antimicrobial and Antifungal Assays: The piperazine nucleus is a core component of several antimicrobial and antifungal agents.[1]

-

Cell-Based Assays: Depending on the enzymatic or receptor targets identified, further investigation into cytotoxicity, cell proliferation, or specific signaling pathways in relevant cell lines would be a logical next step.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)

This protocol is designed to screen for inhibitory activity of this compound against the MAO-A enzyme. The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.

Materials:

-

This compound (Test Compound)

-

Recombinant Human MAO-A Enzyme

-

MAO-A Assay Buffer

-

MAO-A Substrate (e.g., Tyramine)

-

High Sensitivity Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

Known MAO-A Inhibitor (e.g., Clorgyline) as a positive control

-

DMSO (for dissolving the test compound)

-

96-well black, flat-bottom microplate

-

Multi-well fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with MAO-A Assay Buffer to achieve the desired test concentrations (e.g., a 10x working solution). The final DMSO concentration in the assay should not exceed 1-2%.

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Enzyme Control (EC): 10 µL of MAO-A Assay Buffer.

-

Inhibitor Control (IC): 10 µL of the working solution of the known inhibitor (Clorgyline).

-

Test Compound (S): 10 µL of the diluted test compound working solution.

-

-

Enzyme Addition: Prepare an MAO-A enzyme solution by diluting the enzyme stock in the assay buffer. Add 50 µL of the diluted MAO-A enzyme solution to each well containing the controls and test compound.

-

Incubation: Incubate the plate for 10-15 minutes at 25°C to allow the test compound to interact with the enzyme.

-

Substrate Addition: Prepare a substrate solution containing the MAO-A substrate, the high sensitivity probe, and HRP in the assay buffer. Add 40 µL of this substrate solution to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically for 10-30 minutes at 25°C (Ex/Em = 535/587 nm).

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100

-

Plot the percent inhibition against the logarithm of the test compound concentrations and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Urease Inhibition Assay (Spectrophotometric)

This protocol determines the ability of this compound to inhibit urease activity. The assay measures the production of ammonia from the hydrolysis of urea, often using the Berthelot (phenol-hypochlorite) method.

Materials:

-

This compound (Test Compound)

-

Jack Bean Urease (EC 3.5.1.5)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Urea solution (e.g., 500 mM in buffer)

-

Phenol Reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali Reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)

-

Known Urease Inhibitor (e.g., Thiourea) as a positive control

-

96-well clear, flat-bottom microplate

-

Microplate spectrophotometer (absorbance at ~625 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and prepare serial dilutions.

-

Assay Setup: In a 96-well plate, add 15 µL of the test compound dilutions to the sample wells. Add 15 µL of solvent to the control wells.

-

Enzyme Addition: Add 15 µL of the urease enzyme solution to all wells.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes.

-

Substrate Addition: Add 70 µL of the urea solution to each well to start the reaction. Incubate at 37°C for 30 minutes.

-

Color Development:

-

Add 50 µL of the phenol reagent to each well.

-

Add 50 µL of the alkali reagent to each well.

-

Incubate the plate at 37°C for 30 minutes for color development.

-

-

Measurement: Measure the absorbance of each well at 625 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percent inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

-

Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

-

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

Materials:

-

This compound (Test Compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader (for measuring optical density at 600 nm)

Procedure:

-

Bacterial Inoculum Preparation: Culture the bacterial strains overnight. Dilute the overnight culture in fresh broth to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compound in the broth. The typical final volume in each well is 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the compound concentration in each well.

-

Controls:

-

Positive Control: Wells containing bacteria and a standard antibiotic.

-

Negative (Growth) Control: Wells containing bacteria and broth only (no compound).

-

Sterility Control: Wells containing broth only (no bacteria).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD600) with a microplate reader.

-

Data Analysis: The MIC value is reported in µg/mL or µM.

Data Presentation

The quantitative results from the in vitro assays should be summarized for clear comparison. The following table provides an illustrative example of how data could be presented.

Table 1: Illustrative In Vitro Activity of this compound

| Assay Type | Target | Organism/Enzyme Source | Result (IC50 / MIC) | Positive Control | Result (Control) |

| Enzyme Inhibition | MAO-A | Human Recombinant | e.g., 15.2 µM | Clorgyline | e.g., 0.05 µM |

| Enzyme Inhibition | Urease | Jack Bean | e.g., 25.8 µM | Thiourea | e.g., 21.1 µM |

| Antimicrobial | Growth | S. aureus | e.g., 64 µg/mL | Ciprofloxacin | e.g., 0.5 µg/mL |

| Antimicrobial | Growth | E. coli | e.g., >128 µg/mL | Ciprofloxacin | e.g., 0.25 µg/mL |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

Caption: General workflow for an in vitro enzyme inhibition assay.

Potential Signaling Pathway: MAO-A Inhibition

Caption: Potential effect of MAO-A inhibition on neurotransmitter levels.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. 3.3. Urease Inhibition Assay [bio-protocol.org]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. aablocks.com [aablocks.com]

- 5. synchem.de [synchem.de]

- 6. 155778-84-0 CAS Manufactory [m.chemicalbook.com]